BenchChemオンラインストアへようこそ!

17-phenoxy trinor Prostaglandin F2alpha ethyl amide

Prostaglandin Receptor Pharmacology Structure-Activity Relationship Intraocular Pressure

17-phenoxy trinor Prostaglandin F2alpha (PGF2α) ethyl amide (CAS 1421369-12-1) is a synthetic analog of Prostaglandin F2α, structurally characterized by a 17-phenoxy substitution on the omega chain and a C-1 ethyl amide modification, classifying it as a lipophilic prostaglandin analog. It functions as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor involved in smooth muscle contraction and intraocular pressure (IOP) regulation, and is primarily investigated for its potential to reduce intraocular pressure and manage glaucoma.

Molecular Formula C25H37NO5
Molecular Weight 431.6
CAS No. 1421369-12-1
Cat. No. B582788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-phenoxy trinor Prostaglandin F2alpha ethyl amide
CAS1421369-12-1
Synonyms17-phenoxy trinor PGF2α ethyl amide
Molecular FormulaC25H37NO5
Molecular Weight431.6
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O
InChIInChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
InChIKeyQGDXYIFHBPXXOY-HQUSFCFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Phenoxy Trinor Prostaglandin F2alpha Ethyl Amide (CAS 1421369-12-1): A Non-Phenyl Prostaglandin F2alpha (FP) Receptor Agonist for Specialized Research


17-phenoxy trinor Prostaglandin F2alpha (PGF2α) ethyl amide (CAS 1421369-12-1) is a synthetic analog of Prostaglandin F2α, structurally characterized by a 17-phenoxy substitution on the omega chain and a C-1 ethyl amide modification, classifying it as a lipophilic prostaglandin analog . It functions as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor involved in smooth muscle contraction and intraocular pressure (IOP) regulation, and is primarily investigated for its potential to reduce intraocular pressure and manage glaucoma .

Why 17-Phenoxy Trinor PGF2alpha Ethyl Amide Cannot Be Substituted With Generic FP Agonists


Generic substitution among FP receptor agonists is precluded by the profound impact of specific structural modifications on receptor binding kinetics, metabolic stability, and tissue-specific prodrug activation. Unlike naturally occurring PGF2α, which is rapidly metabolized, the 17-phenoxy trinor PGF2α ethyl amide incorporates a phenoxy group at the C-17 position, differing from the phenyl group in Bimatoprost, and an ethyl amide prodrug moiety . These combined modifications are not uniform across the class; they uniquely influence the lipophilicity, enzymatic hydrolysis rate to the active free acid, and potentially the selectivity profile at prostanoid receptor subtypes, making its pharmacological effects non-interchangeable with analogs like unmodified PGF2α, 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), or the unesterified 17-phenoxy trinor PGF2α free acid .

Quantitative Differentiation Evidence for 17-Phenoxy Trinor Prostaglandin F2alpha Ethyl Amide (1421369-12-1) Against Closest Analogs


Structural Differentiation from the Clinically-Dominant FP Agonist Bimatoprost

The target compound's C-17 substitution is a phenoxy group (‒OC₆H₅), a distinct structural modification from the phenyl group (‒C₆H₅) found in Bimatoprost. In a seminal study on prostaglandin F2α receptor binding, a 16-phenoxy tetranor analog (a close structural relative to the 17-phenoxy trinor series) demonstrated 440% of the affinity for the ovine corpus luteum FP receptor compared to natural PGF2α, indicating that the phenoxy modification can significantly enhance receptor interaction [1]. This suggests that the 17-phenoxy trinor PGF2α ethyl amide's phenoxy substitution may confer a distinct binding mode or affinity compared to the 17-phenyl series.

Prostaglandin Receptor Pharmacology Structure-Activity Relationship Intraocular Pressure

Differentiation from Parent Free Acid: A Lipophilic Amide Prodrug with Distinct Tissue Hydrolysis Profile

17-phenoxy trinor PGF2α ethyl amide is a lipophilic analog of the corresponding free acid, 17-phenoxy trinor PGF2α (CAS 2162157-41-5) . The conversion of the C-1 carboxylic acid to an N-ethyl amide serves as a prodrug strategy; ethyl amides of prostaglandins are hydrolyzed in specific tissues to release the bioactive free acid . This modification increases lipophilicity, as indicated by its calculated LogP and solubility profile (10 mg/ml in ethanol, 50 mg/ml in DMSO) , enhancing corneal penetration compared to the more polar free acid form.

Prodrug Design Ocular Pharmacokinetics Drug Discovery

Unique Marker Among Prostaglandin Analogs for Inflammatory Disease Metabolomics

This specific compound has been identified as a significantly upregulated metabolite in a distinct clinical context. A 2017 study by Tian et al. found 17-phenoxy trinor PGF2α ethyl amide to be among the metabolites that were increased in children with asthma compared to healthy controls [1]. This finding, cited in a comprehensive 2025 review of metabolomics in childhood asthma, positions the compound as a potential biomarker of interest, a role not shared by simpler or more common prostaglandin analogs like Bimatoprost or Latanoprost in this specific disease model [1].

Metabolomics Asthma Biomarker Eicosanoid Research

Optimal Research and Development Applications for 17-Phenoxy Trinor Prostaglandin F2alpha Ethyl Amide


Prostanoid Receptor Structure-Activity Relationship (SAR) Studies

Its unique combination of a 17-phenoxy group and an N-ethyl amide prodrug moiety, differentiating it from the 17-phenyl amide (Bimatoprost) and the free acid, makes it an essential tool compound for academic and pharmaceutical labs mapping the binding pocket of the FP receptor. This allows for deconvolving the contributions of the omega chain substitution and the C-1 amide to receptor activation, selectivity, and downstream signaling, as inferred from class-level SAR data [1].

Comparative Ocular Pharmacokinetic and Pharmacodynamic Profiling

For researchers developing next-generation glaucoma therapeutics, this compound serves as a crucial comparator to both its parent free acid and other amide prodrugs like Bimatoprost. Studies can quantify differences in corneal permeability, rate of hydrolysis by ocular esterases/amidases, and resultant intraocular pressure-lowering efficacy and duration, leveraging the differentiated lipophilic prodrug characteristics documented in vendor technical datasheets [1].

Targeted Metabolomics and Biomarker Discovery in Inflammatory Disease

As a specific metabolite found to be upregulated in childhood asthma plasma, this exact compound is a high-priority target for developing precise LC-MS/MS quantitative assays. Clinical metabolomics groups can use the authentic chemical standard (CAS 1421369-12-1) to confirm its identity and establish absolute quantification in larger patient cohorts, following up on initial discovery findings [2].

Quote Request

Request a Quote for 17-phenoxy trinor Prostaglandin F2alpha ethyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.